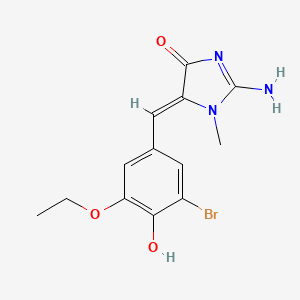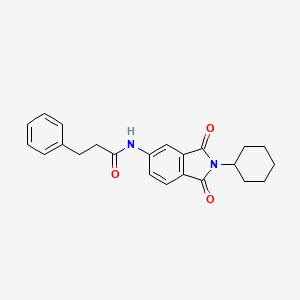
N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-phenylpropanamide, also known as CPI-1189, is a novel compound that has gained significant attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of isoindolones, which are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mechanism of Action
The mechanism of action of N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-phenylpropanamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammatory and immune responses. N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-phenylpropanamide has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and chemokines. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-phenylpropanamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which leads to a reduction in inflammation and pain. N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-phenylpropanamide has also been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth. Additionally, N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-phenylpropanamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-phenylpropanamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity of over 99%. Additionally, N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-phenylpropanamide has been extensively studied in preclinical models, making it a well-characterized compound. However, there are also limitations to using N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-phenylpropanamide in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.
Future Directions
There are several future directions for the study of N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-phenylpropanamide. One potential direction is the development of N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-phenylpropanamide as a therapeutic agent for the treatment of inflammatory and immune disorders. Another potential direction is the development of N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-phenylpropanamide as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-phenylpropanamide and its potential side effects.
Synthesis Methods
The synthesis of N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-phenylpropanamide involves the reaction of 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid with 3-phenylpropanoyl chloride in the presence of a base. The reaction results in the formation of N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-phenylpropanamide as a white crystalline solid with a purity of over 99%. The synthesis method is relatively straightforward and can be easily scaled up for large-scale production.
Scientific Research Applications
N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-phenylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and analgesic properties in preclinical studies. N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-phenylpropanamide has also been shown to have antitumor activity against a wide range of cancer cell lines, including breast, colon, and lung cancer cells. Additionally, N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-phenylpropanamide has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(2-cyclohexyl-1,3-dioxoisoindol-5-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c26-21(14-11-16-7-3-1-4-8-16)24-17-12-13-19-20(15-17)23(28)25(22(19)27)18-9-5-2-6-10-18/h1,3-4,7-8,12-13,15,18H,2,5-6,9-11,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURQPXAAWMERPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-phenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4894072.png)
![allyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4894073.png)
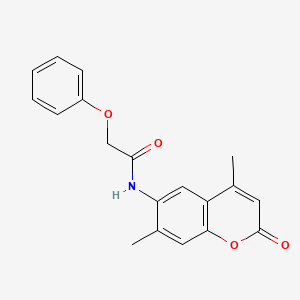
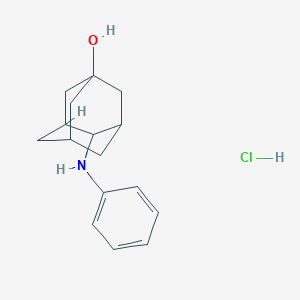
![5-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4894080.png)
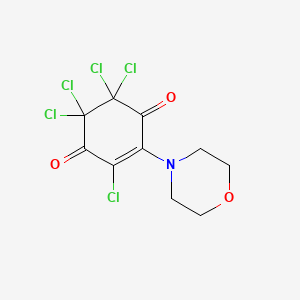
![N-(2,4-dichlorophenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4894088.png)
![N-isopropyl-1'-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4894091.png)
![2-[3-(4-chlorophenoxy)propoxy]benzaldehyde](/img/structure/B4894098.png)
![5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894104.png)
![1-(3-chloro-4-methylphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894114.png)
![N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea](/img/structure/B4894118.png)
![1-isopropyl-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B4894133.png)
